3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
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Overview
Description
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid is a complex organic compound characterized by multiple iodine atoms and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of amino groups, acylation, and iodination. The process typically starts with the protection of amino groups using tert-butyl carbamates (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups . Subsequent steps involve acylation reactions using reagents like acetic anhydride and methyl isocyanate . Iodination is achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of robust catalysts and optimized reaction conditions would be essential to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4 in anhydrous conditions.
Substitution: NaOCH3, NH3 in polar solvents like methanol or water.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the acetyl groups may yield carboxylic acids, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, the iodine atoms may facilitate binding to proteins or nucleic acids, while the acetyl and carbamoyl groups may modulate enzyme activities . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid: Similar structure but with a hydroxyethyl group instead of an acetyloxyethyl group.
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-methoxyethylcarbamoyl)-2,4,6-triiodobenzoic acid: Contains a methoxyethyl group instead of an acetyloxyethyl group.
Uniqueness
The unique combination of functional groups and iodine atoms in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
285117-15-9 |
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Molecular Formula |
C26H23I6N5O9 |
Molecular Weight |
1310.9 g/mol |
IUPAC Name |
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C26H23I6N5O9/c1-8(38)37(4)22-19(31)12(23(41)33-3)15(27)13(20(22)32)25(43)35-7-10(40)36-21-17(29)11(16(28)14(18(21)30)26(44)45)24(42)34-5-6-46-9(2)39/h5-7H2,1-4H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,44,45) |
InChI Key |
RTYVMFWYALDRHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCOC(=O)C)I)I)C(=O)NC)I |
Origin of Product |
United States |
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